molecular formula C27H19FN2S B15008591 2-(4-fluorophenyl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole

2-(4-fluorophenyl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole

Cat. No.: B15008591
M. Wt: 422.5 g/mol
InChI Key: MBFVAZNSMXBPHE-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves the use of a fluorinated benzene derivative, which can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the phenyl and phenylsulfanyl groups: These groups can be introduced through nucleophilic substitution reactions, where a phenylsulfanyl group is attached to the imidazole ring via a thiol or sulfide intermediate.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity

Chemical Reactions Analysis

2-(4-fluorophenyl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone derivative. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative. Catalysts such as palladium on carbon are often used.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group typically yields sulfone derivatives, while nucleophilic substitution of the fluorophenyl group can yield a variety of substituted imidazole derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown that derivatives of this compound may have potential as anti-cancer agents. They can inhibit the proliferation of cancer cells by interfering with specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases.

Comparison with Similar Compounds

2-(4-fluorophenyl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    2-(4-fluorophenyl)-5-phenyl-4-[4-(methylsulfanyl)phenyl]-1H-imidazole: The presence of a methylsulfanyl group instead of a phenylsulfanyl group can influence the compound’s solubility and interaction with biological targets.

    2-(4-fluorophenyl)-5-phenyl-4-[4-(phenylsulfonyl)phenyl]-1H-imidazole: The sulfonyl group can enhance the compound’s stability and resistance to oxidation.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H19FN2S

Molecular Weight

422.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-phenyl-5-(4-phenylsulfanylphenyl)-1H-imidazole

InChI

InChI=1S/C27H19FN2S/c28-22-15-11-21(12-16-22)27-29-25(19-7-3-1-4-8-19)26(30-27)20-13-17-24(18-14-20)31-23-9-5-2-6-10-23/h1-18H,(H,29,30)

InChI Key

MBFVAZNSMXBPHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)SC5=CC=CC=C5

Origin of Product

United States

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